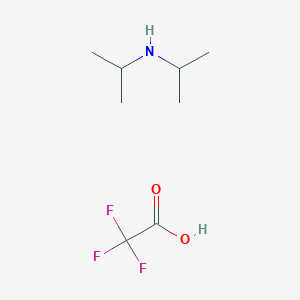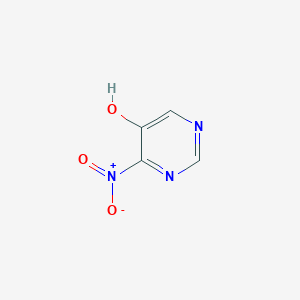
4-Nitropyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitropyrimidin-5-ol is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a nitro group at the 4-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyrimidin-5-ol typically involves nitration and subsequent functional group transformations. One common method starts with pyrimidine, which undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 4-nitropyrimidine is then subjected to hydroxylation to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This approach minimizes the accumulation of highly energetic intermediates, ensuring safer and more efficient production. Continuous extraction and optimized reaction conditions are employed to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitropyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include 4-nitropyrimidin-5-one.
Reduction: Products include 4-aminopyrimidin-5-ol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitropyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4-Nitropyrimidin-5-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4-Nitropyridine: Similar in structure but lacks the hydroxyl group at the 5-position.
5-Nitropyrimidin-4-ol: The positions of the nitro and hydroxyl groups are reversed.
2-Chloro-5-nitropyrimidin-4-ol: Contains a chlorine atom at the 2-position instead of a hydrogen atom.
Uniqueness: 4-Nitropyrimidin-5-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Propriétés
Formule moléculaire |
C4H3N3O3 |
|---|---|
Poids moléculaire |
141.09 g/mol |
Nom IUPAC |
4-nitropyrimidin-5-ol |
InChI |
InChI=1S/C4H3N3O3/c8-3-1-5-2-6-4(3)7(9)10/h1-2,8H |
Clé InChI |
GHTDPWDAAODIMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



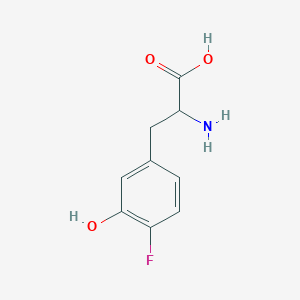
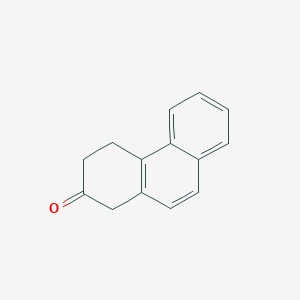
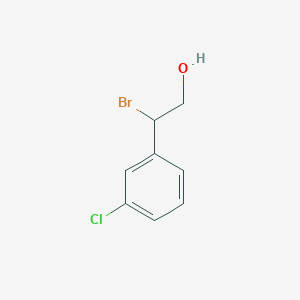
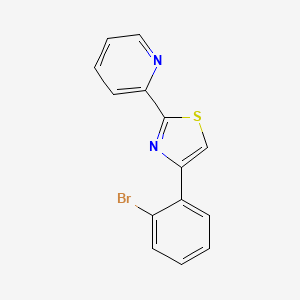
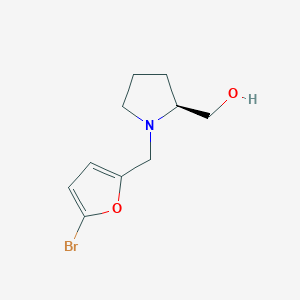
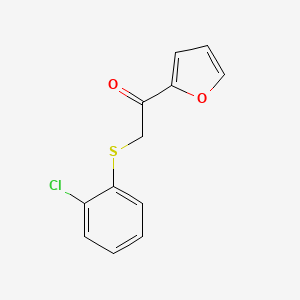
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
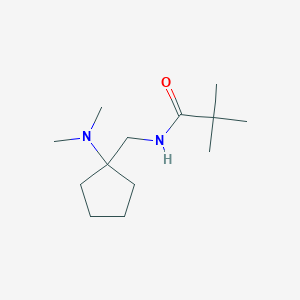
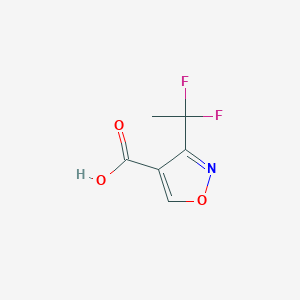
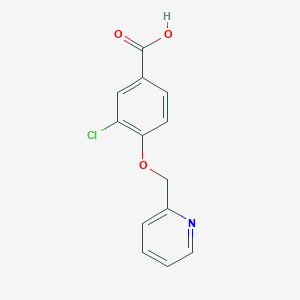
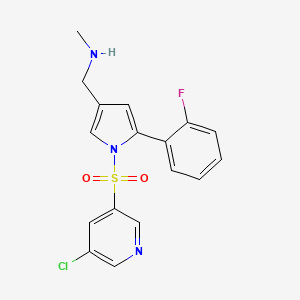
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
